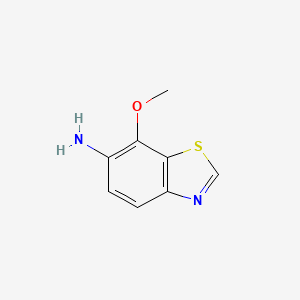
Cascarilladiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cascarilladiene is a sesquiterpene, a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 . It is known for its presence in various plants and its potential biological activities. Sesquiterpenes like this compound are often found in essential oils and have been studied for their therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cascarilladiene involves the cyclization of farnesyl diphosphate (FDP) catalyzed by sesquiterpene synthases. This process can be carried out in microbial systems or plant platforms through genetic engineering . The reaction conditions typically involve the use of specific enzymes that facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified microorganisms. These microorganisms are engineered to produce high yields of this compound by optimizing the biosynthetic pathways . This approach is advantageous as it allows for sustainable and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: Cascarilladiene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds present in this compound, leading to the formation of saturated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its chemical properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a catalyst. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Cascarilladiene has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is studied for its potential as a precursor for the synthesis of other valuable compounds.
Biology: In biological research, this compound is investigated for its role in plant defense mechanisms and its potential antimicrobial properties.
Medicine: this compound is explored for its therapeutic potential, including its anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of cascarilladiene involves its interaction with various molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activities or interacting with cellular receptors. The specific pathways involved depend on the biological context and the target organism .
Comparación Con Compuestos Similares
Artemisinin: A sesquiterpene lactone known for its potent antimalarial activity.
Parthenolide: Another sesquiterpene lactone with notable anticancer properties.
Comparison: Cascarilladiene is unique in its structure and the specific biological activities it exhibits. While artemisinin and parthenolide are well-known for their therapeutic applications, this compound’s potential is still being explored, making it a compound of interest for future research.
Propiedades
Número CAS |
59742-39-1 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
3,3a,6-trimethyl-1-propan-2-yl-1,2,3,4-tetrahydroindene |
InChI |
InChI=1S/C15H24/c1-10(2)13-9-12(4)15(5)7-6-11(3)8-14(13)15/h6,8,10,12-13H,7,9H2,1-5H3 |
Clave InChI |
IVBZYUKCNLJUDA-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2=CC(=CCC12C)C)C(C)C |
Punto de ebullición |
266.00 to 267.00 °C. @ 760.00 mm Hg |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)




